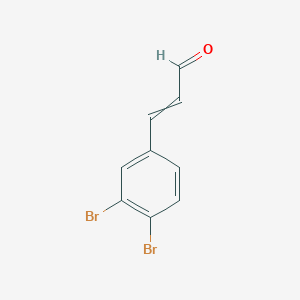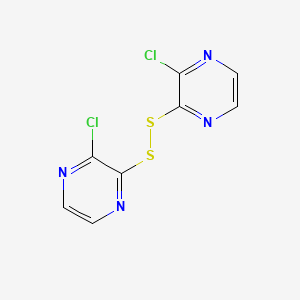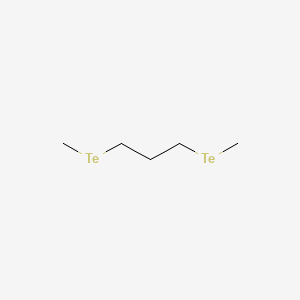
Propane, 1,3-bis(methyltelluro)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,3-bis(methyltelluro)-: is an organotellurium compound with the molecular formula C5H12Te2 This compound is characterized by the presence of two methyltelluro groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: Propane, 1,3-bis(methyltelluro)- can be synthesized through the reaction of 1-bromo-3-chloropropane with elemental tellurium and dimethyltelluride in a hydrazine hydrate-alkali system. The reaction involves the reductive splitting of tellurocol followed by alkylation with methyl iodide . Another method involves the use of dimethyltelluride and 1,3-dihalopropanes in the presence of a hydrazine hydrate-potassium hydroxide system .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Propane, 1,3-bis(methyltelluro)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . It is also employed in the synthesis of other organotellurium compounds.
Biology and Medicine:
Industry: In the industrial sector, organotellurium compounds are explored for their potential use in electronic materials and as catalysts in organic synthesis .
作用機序
The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Propane, 1,3-bis(methylthio)-: Contains sulfur atoms instead of tellurium.
Propane, 1,3-bis(methylseleno)-: Contains selenium atoms instead of tellurium.
Uniqueness: Propane, 1,3-bis(methyltelluro)- is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different coordination chemistry, making them valuable in specific applications .
特性
CAS番号 |
105598-32-1 |
|---|---|
分子式 |
C5H12Te2 |
分子量 |
327.3 g/mol |
IUPAC名 |
1,3-bis(methyltellanyl)propane |
InChI |
InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
InChIキー |
QCASWOQTQQLFJQ-UHFFFAOYSA-N |
正規SMILES |
C[Te]CCC[Te]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
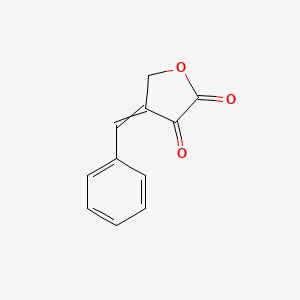
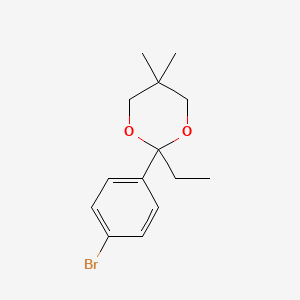
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
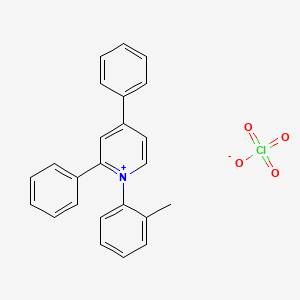
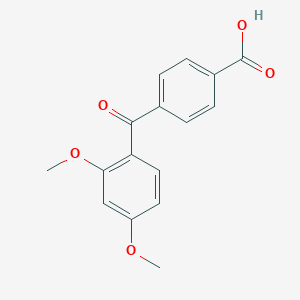
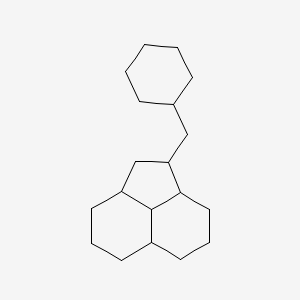
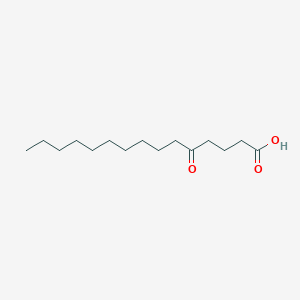
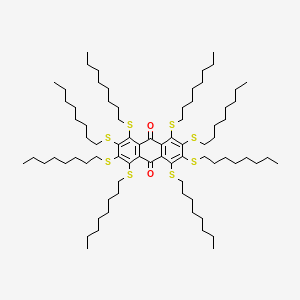
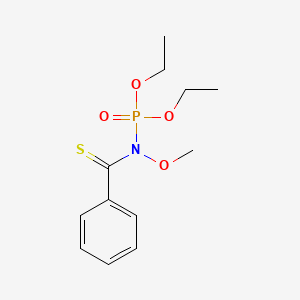
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
